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Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B605925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BAY-1436032,

a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. The following

sections detail recommended dosages, experimental protocols, and the underlying signaling

pathway, compiled from preclinical studies in various cancer models.

Signaling Pathway of Mutant IDH1 and Inhibition by
BAY-1436032
Mutations in the IDH1 enzyme, commonly at the R132 residue, confer a neomorphic activity

that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-

hydroxyglutarate (R-2HG).[1][2] Elevated levels of R-2HG competitively inhibit α-KG-dependent

dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that

block cellular differentiation and promote tumorigenesis.[1][3] BAY-1436032 is an oral small-

molecule inhibitor that targets various IDH1-R132X mutations.[3][4] By inhibiting the mutant

IDH1 enzyme, BAY-1436032 blocks the production of R-2HG, thereby restoring normal

epigenetic regulation and inducing differentiation in cancer cells.[1][2]
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Caption: Mechanism of mutant IDH1 and inhibition by BAY-1436032.

In Vivo Efficacy and Dosage Summary
BAY-1436032 has demonstrated significant anti-tumor activity in various patient-derived

xenograft (PDX) models. Efficacy is primarily assessed by the reduction of R-2HG levels,

inhibition of tumor growth, and increased survival.
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Animal
Model

Cancer
Type

Dosage
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ion Route

Key
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NSG Mice

(PDX)

Acute

Myeloid

Leukemia

(AML) with

IDH1R132C

45 mg/kg,

once daily
Oral gavage

Significant

reduction in

R-2HG levels

after 7 hours.

[1]

NSG Mice

(PDX)

Acute

Myeloid

Leukemia

(AML) with

IDH1R132C

90 mg/kg,

once daily
Oral gavage

Significant

reduction in

R-2HG levels

after 3 hours.

[1]

NSG Mice

(PDX)

Acute

Myeloid

Leukemia

(AML) with

IDH1R132C

150 mg/kg,

once daily
Oral gavage

Leukemic

blast

clearance,

prolonged

survival, and

nearly

complete

suppression

of R-2HG.

[1][2]

NSG Mice

(PDX)

Acute

Myeloid

Leukemia

(AML) with

IDH1R132H

150 mg/kg,

once daily
Oral gavage

Prolonged

survival and

depletion of

leukemic

stem cells.

[1]

Mice

(Intracranial

Xenograft)

Astrocytoma

with

IDH1R132H

37.5 mg/kg,

twice daily
Oral gavage

Significantly

prolonged

survival.

[5]

Mice

(Intracranial

Xenograft)

Astrocytoma

with

IDH1R132H

75 mg/kg,

twice daily
Oral gavage

Significantly

prolonged

survival.

[5]
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Mice

(Intracranial

Xenograft)

Astrocytoma

with

IDH1R132H

150 mg/kg,

once daily
Oral gavage

Significantly

prolonged

survival and

reduced

tumor 2-HG

content.

[5][6]

Experimental Protocols
Detailed protocols for key in vivo experiments are provided below. These are generalized from

published studies and should be adapted to specific institutional guidelines and experimental

needs.

Patient-Derived Xenograft (PDX) Model for AML
This protocol outlines the establishment and treatment of an AML PDX model to evaluate the

efficacy of BAY-1436032.
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Model Establishment

Treatment and Monitoring

Primary Human IDH1-mutant
AML cells

Transplantation into
immunocompromised mice (e.g., NSG)

Monitor for engraftment
(e.g., hCD45+ cells in peripheral blood)

Randomize mice into
treatment groups (Vehicle vs. BAY-1436032)

Daily oral gavage with
BAY-1436032 (e.g., 150 mg/kg)

or vehicle

Monitor peripheral blood for
human leukemic cells (hCD45+)

and R-2HG levels

Assess endpoints:
- Survival

- Spleen weight
- Leukemic stem cell frequency

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

